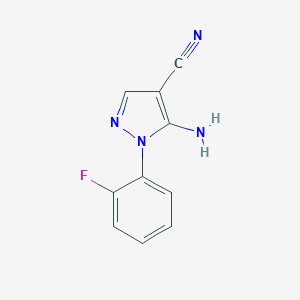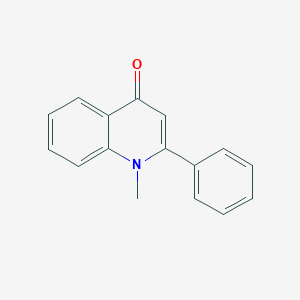
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione, also known as BMT-54, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thione derivative of safrole, a natural organic compound found in plants such as sassafras and nutmeg. BMT-54 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione exerts its biological effects through various mechanisms, including the modulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione also activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense. Furthermore, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce mitochondrial dysfunction and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to modulate various biochemical and physiological processes, including the expression of cytokines, chemokines, and growth factors. It has been reported to suppress the expression of TNF-α, IL-1β, IL-6, and COX-2, which are involved in inflammation and pain. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has also been found to increase the expression of antioxidant enzymes such as HO-1 and SOD, which protect cells from oxidative damage. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using standard laboratory techniques and can be purified using column chromatography or recrystallization. However, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has some limitations, such as its low bioavailability and potential toxicity at high doses. These factors should be taken into consideration when designing experiments using 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione.
Orientations Futures
Several areas of research can be explored to further elucidate the potential therapeutic applications of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione. These include:
1. Optimization of synthesis methods to improve yield and purity of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
2. Investigation of the pharmacokinetics and pharmacodynamics of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in animal models
3. Evaluation of the toxicity and safety profile of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in preclinical studies
4. Development of novel formulations and delivery methods to enhance the bioavailability of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
5. Exploration of the synergistic effects of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione with other drugs or natural compounds
6. Clinical trials to evaluate the efficacy of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in the treatment of inflammatory and cancerous diseases.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer activities have been extensively studied, and further research is needed to fully understand its mechanism of action and potential clinical applications. The optimization of synthesis methods, evaluation of toxicity and safety profile, and clinical trials are necessary steps towards the development of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione as a novel therapeutic agent.
Méthodes De Synthèse
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione can be synthesized through a multistep process involving the reaction of safrole with morpholine, followed by oxidation and thionation. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been found to exhibit promising anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as a chemotherapeutic agent.
Propriétés
Numéro CAS |
7501-62-4 |
|---|---|
Nom du produit |
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione |
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl(morpholin-4-yl)methanethione |
InChI |
InChI=1S/C12H13NO3S/c17-12(13-3-5-14-6-4-13)9-1-2-10-11(7-9)16-8-15-10/h1-2,7H,3-6,8H2 |
Clé InChI |
FMLOSRXWOQMQDQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3 |
Autres numéros CAS |
7501-62-4 |
Solubilité |
37.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)




